2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group, a diazenyl linkage, and a dimethylamino-substituted phenyl ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-dimethylaminobenzenamine followed by coupling with a sulfonyl chloride derivative. The reaction conditions often require low temperatures and the use of strong acids like hydrochloric acid to facilitate the diazotization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its diazenyl linkage is particularly useful in labeling and tracking biological molecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The sulfonylamino group is known to enhance the bioavailability and stability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also employed in the development of advanced materials with specific electronic and optical characteristics .
Mechanism of Action
The mechanism of action of (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl linkage can undergo reversible cleavage, allowing the compound to act as a molecular switch in biological systems. The sulfonylamino group enhances the compound’s binding affinity to its targets, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-dimethylaminoazobenzene-4’-sulfonyl chloride
- N,N-dimethyl enaminones
- 4-(dimethylamino)-phenyldiphenyl-phosphine
Uniqueness
Compared to similar compounds, (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid stands out due to its unique combination of functional groups. The presence of both a diazenyl linkage and a sulfonylamino group provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBTNVNACPQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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